molecular formula C17H16ClF3N2O4S B4792483 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4792483
M. Wt: 436.8 g/mol
InChI Key: JTHHUZKOHFEUHM-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and trifluoromethyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the aniline derivative, followed by the introduction of the chloro and methoxy groups. The final step involves the addition of the trifluoromethyl group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane, and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-chloro-2-methoxyformanilide
  • 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O4S/c1-27-15-8-7-13(9-14(15)18)23(28(2,25)26)10-16(24)22-12-5-3-11(4-6-12)17(19,20)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHHUZKOHFEUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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